3-(3-Azidopropoxy)-4-methoxybenzoic acid
Overview
Description
3-(3-Azidopropoxy)-4-methoxybenzoic acid is a chemical compound that features both an azide group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with 3-azidopropanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azidopropoxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, particularly with alkynes, to form triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Esterification: The carboxylic acid group can form esters with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
CuAAC Reaction: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used for the azide-alkyne cycloaddition.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification reactions.
Major Products Formed
Scientific Research Applications
3-(3-Azidopropoxy)-4-methoxybenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Azidopropoxy)-4-methoxybenzoic acid primarily involves its azide group, which can undergo click chemistry reactions with alkynes to form triazoles. This reaction is highly efficient and selective, making it valuable for bioconjugation and material science applications . The methoxy group and carboxylic acid group also contribute to the compound’s reactivity and ability to form various derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Azidopropionic Acid: Contains an azide group and a carboxylic acid group, similar to 3-(3-Azidopropoxy)-4-methoxybenzoic acid, but lacks the methoxy group.
4-(3-Azidopropoxy)-3-methoxybenzoic Acid: A closely related compound with similar functional groups and reactivity.
Uniqueness
This compound is unique due to the presence of both an azide group and a methoxy group on the benzoic acid core. This combination of functional groups provides distinct reactivity patterns and makes the compound particularly useful in click chemistry and bioconjugation applications .
Properties
IUPAC Name |
3-(3-azidopropoxy)-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-17-9-4-3-8(11(15)16)7-10(9)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBZYBZCCUJCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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